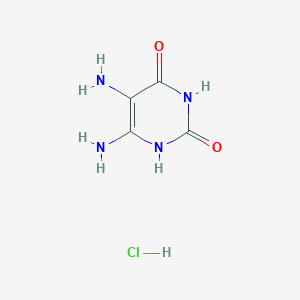

5,6-Diaminouracil hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-diamino-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.ClH/c5-1-2(6)7-4(10)8-3(1)9;/h5H2,(H4,6,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMLWEBEDKTKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53608-89-2 | |

| Record name | 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE MONOHYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5,6-Diaminouracil Hydrochloride

An In-Depth Technical Guide to the Synthesis and Purification of 5,6-Diaminouracil Hydrochloride

5,6-Diaminouracil is a pivotal heterocyclic building block in the landscape of medicinal and organic chemistry.[1][2] As a substituted pyrimidine derivative, its true value lies in its role as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, most notably purines like xanthine, theophylline, and caffeine.[1] The presence of two adjacent amino groups on the uracil ring provides the necessary nucleophilicity for cyclization reactions with various one-carbon unit sources.[1] This guide, intended for researchers and drug development professionals, offers a comprehensive, field-proven methodology for the synthesis and subsequent purification of its hydrochloride salt, a common and stable form of this important intermediate.

The hydrochloride salt is often preferred as it is appreciably soluble in water, facilitating its use in subsequent reaction steps, whereas the corresponding sulfate salt is only slightly soluble.[3] This guide will detail a robust and scalable synthesis, explain the chemical principles underpinning each step, and provide a validated protocol for purification to achieve a high-purity final product.

Part 1: The Synthetic Pathway—A Multi-Step Approach

The synthesis of this compound is a well-established multi-step process that begins with simple, commercially available starting materials. The overall strategy involves the initial construction of the pyrimidine ring, followed by functional group manipulations at the 5- and 6-positions to introduce the desired amino groups.

The classical and reliable Traube purine synthesis provides the foundational steps for this process.[3] The core transformation can be broken down into four key stages:

-

Pyrimidine Ring Formation: Condensation of ethyl cyanoacetate and urea in the presence of a strong base (sodium ethoxide) to form the 6-aminouracil ring.

-

Nitrosation: Introduction of a nitroso group at the electron-rich 5-position of the 6-aminouracil ring using sodium nitrite under acidic conditions.

-

Reduction: Conversion of the 5-nitroso group to a 5-amino group using a reducing agent, typically sodium hydrosulfite. This step yields the diaminouracil as a bisulfite salt.

-

Salt Formation and Purification: Conversion of the intermediate bisulfite salt to the final, purified hydrochloride salt by treatment with concentrated hydrochloric acid.

Visualizing the Synthesis Workflow

The following diagram outlines the complete synthetic sequence from starting materials to the final hydrochloride product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the highly vetted procedure published in Organic Syntheses, ensuring reliability and scalability.[3]

Materials & Reagents:

| Reagent | Quantity (for 0.86 mole scale) | Molar Mass ( g/mol ) | Notes |

| Absolute Ethanol | 1 L | 46.07 | Must be dry (99.8%+) |

| Sodium Metal | 39.4 g | 22.99 | Handle with extreme care |

| Ethyl Cyanoacetate | 97.2 g (91.5 mL) | 113.12 | Reagent grade |

| Urea | 51.5 g | 60.06 | |

| Glacial Acetic Acid | ~150 mL | 60.05 | |

| Sodium Nitrite | 64.8 g | 69.00 | |

| Sodium Hydrosulfite | ~250 g | 174.11 | Technical grade is sufficient |

| Concentrated HCl | ~200 mL | 36.46 | |

| Acetone | As needed | 58.08 | For washing |

Procedure:

-

Preparation of Sodium Ethoxide: In a 3-liter, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 1 L of absolute ethanol. Carefully add 39.4 g of sodium metal in portions. Causality: Sodium reacts exothermically with ethanol to form sodium ethoxide, the strong base required to deprotonate ethyl cyanoacetate for the subsequent condensation. The reaction evolves hydrogen gas, which must be safely vented.[3]

-

Ring Formation: Once all the sodium has dissolved, add 97.2 g of ethyl cyanoacetate and 51.5 g of urea to the freshly prepared sodium ethoxide solution. Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction mixture will become a thick, solid mass.[3] Causality: This is a Claisen-type condensation followed by cyclization. The ethoxide base promotes the formation of the pyrimidine ring, yielding the sodium salt of 6-aminouracil.

-

Workup and Nitrosation: After 4 hours, add 1 L of hot (80°C) water to dissolve the solid reaction product. Once dissolved, heat the solution to 80°C and neutralize it to litmus paper with glacial acetic acid. Add an additional 75 mL of glacial acetic acid. Cautiously add a solution of 64.8 g of sodium nitrite in 70 mL of water. A voluminous, rose-red precipitate of 5-nitroso-6-aminouracil will form almost immediately.[3] Causality: The acetic acid creates the necessary acidic environment for the formation of nitrous acid (HNO₂) from sodium nitrite, which then acts as the electrophile to attack the electron-rich C-5 position of the 6-aminouracil ring.

-

Isolation of the Nitroso Intermediate: Filter the red precipitate and wash it twice with small portions of ice water.[3]

-

Reduction to Diaminouracil Bisulfite: Transfer the moist nitroso compound back into the 3-liter flask and add 430 mL of warm (50°C) water. This step must be performed in a well-ventilated fume hood. Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite in portions until the red color is completely discharged, resulting in a light tan suspension. Add an additional 30 g of sodium hydrosulfite and continue heating for 15 minutes.[3][4] Causality: Sodium hydrosulfite is a powerful reducing agent that efficiently reduces the nitroso group to an amino group.[4] The reaction can release sulfur dioxide, necessitating the use of a fume hood. The product precipitates as the diaminouracil bisulfite salt.

-

Isolation of the Bisulfite Salt: Allow the mixture to cool, then filter the dense, tan precipitate. Wash it thoroughly with water and partially dry it. The synthesis can be paused at this stage.[3]

Part 2: Purification—From Bisulfite to Hydrochloride

The crude product isolated from the synthesis is the diaminouracil bisulfite salt. The purification process involves converting this salt into the more stable and often more useful hydrochloride salt. This conversion simultaneously serves as an effective purification step.[3]

Visualizing the Purification Workflow

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol: Purification

-

Conversion to Hydrochloride: Transfer the partially dried diaminouracil bisulfite salt to a wide-mouthed 1-liter flask. Add enough concentrated hydrochloric acid (typically 100-200 mL) to create a slurry that can be mechanically stirred.[3]

-

Heating and Isolation: Heat the slurry on a steam bath with continuous stirring for 1 hour. This step must be performed in a fume hood due to the evolution of HCl and potentially SO₂ fumes.[3] Causality: The hot, concentrated acid protonates the diaminouracil and displaces the bisulfite, forming the more stable hydrochloride salt which precipitates from the acidic medium.

-

Washing and Drying: Filter the hot suspension using a sintered glass funnel. Wash the collected tan-colored solid thoroughly with acetone.[3] Causality: Acetone is an excellent solvent for removing residual water and hydrochloric acid without dissolving the desired product.

-

Final Product: Dry the final product in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅). The expected yield is 104–124 g (68–81% overall yield from ethyl cyanoacetate).[3]

Part 3: Alternative Synthetic Approaches

While the sodium hydrosulfite reduction is robust, other methods for reducing the nitroso intermediate exist. Catalytic hydrogenation using catalysts like Adams catalyst (PtO₂) or palladium on carbon is a common alternative.[3][5][6] This method is often cleaner, avoiding the use of large amounts of inorganic salts, but requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of flammable catalysts and hydrogen gas.[7][8][9][10] The reaction is typically run in a solvent like water or an alcohol, and the product can be isolated after filtering off the catalyst.[5][6]

Part 4: Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Source |

| Chemical Formula | C₄H₇ClN₄O₂ | [11] |

| Molecular Weight | 178.58 g/mol | [12] |

| Appearance | Tan crystalline solid | [2][3] |

| Melting Point | 300–305 °C (with decomposition) | [3] |

| Solubility | Appreciably soluble in water | [2][3] |

| UV-Vis Spectrum | λmax = 260 mμ in 0.1N HCl (log ε = 4.24) | [3] |

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses must be conducted with strict adherence to safety protocols.

-

Hazard Identification: 5,6-Diaminouracil is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[12][13] It may also cause skin and eye irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Engineering Controls: All steps involving volatile, corrosive, or toxic reagents (e.g., sodium metal, concentrated HCl, sodium hydrosulfite reduction) must be performed in a certified chemical fume hood to ensure adequate ventilation.[3][15]

-

First Aid:

-

Storage: Store the final product in a tightly closed container in a dry, well-ventilated place.[15]

References

-

Sherman, W.R., & Taylor, E.C., Jr. (1957). DIAMINOURACIL HYDROCHLORIDE. Organic Syntheses, 37, 15. doi: 10.15227/orgsyn.037.0015. Available from: [Link]

-

A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. (2016). Scirp.org. Available from: [Link]

- FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL. Google Patents.

- CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. Google Patents.

- Bogert, M.T., & Davidson, D. (1933). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 55(4), 1667-1669.

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. Available from: [Link]

-

5,6-diaminouracil. DNAmod. Available from: [Link]

-

MATERIAL SAFETY DATA SHEETS 5,6-DIAMINO-1,3-DIMETHYLURACIL. Cleanchem Laboratories. Available from: [Link]

-

5,6-Diaminouracil. PubChem, National Institutes of Health. Available from: [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central, National Institutes of Health. Available from: [Link]

- US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor. Google Patents.

-

Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. OUCI. Available from: [Link]

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.

- US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. Google Patents.

-

Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 3240-72-0: 5,6-Diaminouracil | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]

- 6. CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. - Google Patents [patents.google.com]

- 7. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]

- 8. Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides [ouci.dntb.gov.ua]

- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 10. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 11. 5,6-Diamino-1,3-dipropyluracil Hydrochloride | CymitQuimica [cymitquimica.com]

- 12. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.fi [fishersci.fi]

- 15. cleanchemlab.com [cleanchemlab.com]

Chemical and physical properties of 5,6-Diaminouracil hydrochloride

An In-depth Technical Guide to the Chemical and Physical Properties of 5,6-Diaminouracil Hydrochloride

Abstract: this compound (DAU·HCl) is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of purine analogs, xanthine derivatives, and other complex molecular scaffolds of significant interest in medicinal chemistry and drug development. Its unique structural feature—an electron-rich vicinal diamine system on a pyrimidine core—governs its reactivity and makes it a versatile precursor for constructing fused heterocyclic systems like pteridines and alloxazines. This guide provides a comprehensive overview of the core chemical and physical properties of DAU·HCl, offering field-proven experimental protocols and theoretical insights for researchers, scientists, and drug development professionals.

Introduction and Significance

5,6-Diaminouracil, a substituted pyrimidine derivative, is structurally analogous to biological nucleobases, which underpins its role in medicinal chemistry.[1] The presence of two adjacent amino groups at the C5 and C6 positions enhances its reactivity, making it a critical starting material for building more complex molecules.[1] The hydrochloride salt form is frequently used to improve the compound's handling and aqueous solubility.[2] Researchers utilize DAU·HCl as a key precursor in the synthesis of N-methylated purines like theophylline and other bioactive compounds investigated for antiviral and anticancer properties.[1][3] A thorough understanding of its physicochemical properties is therefore essential for optimizing synthetic routes, ensuring analytical accuracy, and maintaining sample integrity.

Chemical and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for accurate reagent measurement, reaction setup, and purification strategies.

Molecular Structure and Identifiers

DAU·HCl consists of a uracil ring system functionalized with amino groups at the 5th and 6th positions. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically one of the exocyclic amino groups, enhancing its polarity and aqueous solubility.

Caption: Molecular structure of 5,6-Diaminouracil with its hydrochloride salt.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5,6-diamino-1H-pyrimidine-2,4-dione hydrochloride | [4][5] |

| CAS Number | 53608-89-2 | [2] |

| Other CAS | 13034-83-8 (deprecated); 50996-46-8 | [4][6] |

| Molecular Formula | C₄H₇ClN₄O₂ | [6] |

| Molecular Weight | 178.58 g/mol | [6] |

| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)N.Cl | [4] |

| InChI Key | VHMLWEBEDKTKOQ-UHFFFAOYSA-N |[6] |

Physical Characteristics

The physical state and solubility of DAU·HCl dictate its appropriate handling, storage, and application in various solvent systems.

Table 2: Physical and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Tan or Yellow-Green to Beige solid/powder | [2][7] |

| Melting Point | 300–305 °C (with decomposition) | [2] |

| Solubility | Appreciably soluble in water; Slightly soluble in DMSO | [2][7] |

| UV λmax | 260 nm (in 0.1N HCl) | [2] |

| log ε | 4.24 (in 0.1N HCl) |[2] |

Spectroscopic Profile

While comprehensive, peer-reviewed spectral datasets for DAU·HCl are not widely published, its structural features allow for the prediction of key spectroscopic characteristics. The most consistently reported data is its UV-Visible absorption maximum.

-

UV-Visible Spectroscopy: In a 0.1N hydrochloric acid solution, DAU·HCl exhibits a distinct absorption peak at 260 nm, corresponding to the π → π* electronic transitions within the conjugated pyrimidine ring system.[2] The molar absorptivity (log ε = 4.24) indicates a strong absorbance, making UV-Vis spectrophotometry a reliable method for quantification.[2]

-

Infrared (IR) Spectroscopy: An FTIR spectrum of DAU·HCl is expected to show characteristic absorption bands corresponding to its functional groups. These would include:

-

N-H stretching: Broad absorptions in the 3100-3500 cm⁻¹ region from the amine and amide groups.

-

C=O stretching: Strong, distinct peaks around 1650-1750 cm⁻¹ from the two carbonyl groups in the uracil ring.

-

N-H bending: Absorptions around 1550-1650 cm⁻¹ from the amine groups.

-

C=C and C=N stretching: Peaks within the 1400-1600 cm⁻¹ region, characteristic of the heterocyclic aromatic system.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the amine (NH₂) and amide (NH) protons. These signals are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. The presence of restricted bond rotation around the amide C-N bonds can lead to the duplication of NMR signals, a phenomenon observed in related 6-amino-5-carboxamidouracil derivatives.[8]

-

¹³C NMR: The carbon spectrum would display four distinct signals for the uracil ring carbons. Two signals would be in the downfield region (150-175 ppm) corresponding to the carbonyl carbons (C2 and C4), while the other two signals (C5 and C6) would appear at intermediate chemical shifts, influenced by the attached amino groups.

-

Experimental Protocols & Methodologies

To ensure scientific integrity, all described protocols are designed as self-validating systems. The causality behind key experimental choices is explained to provide field-proven insight.

Protocol: Quantitative Aqueous Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a reliable measure of a compound's intrinsic properties.[7]

Objective: To determine the quantitative solubility of this compound in deionized water at ambient temperature (25 °C).

Methodology:

-

Preparation: Add an excess amount of DAU·HCl (e.g., ~10-20 mg, accurately weighed) to a known volume of deionized water (e.g., 5.0 mL) in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (25 °C). Agitate the suspension for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to stand undisturbed for at least 1 hour, permitting the excess solid to settle. For finer suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is required to pellet all undissolved material.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Causality Note: It is critical not to disturb the solid phase during this step. Using a filter-tip on the pipette can provide an extra layer of security against transferring solid particles.

-

Dilution: Dilute the collected supernatant with a suitable solvent (e.g., 0.1N HCl) to a concentration that falls within the linear range of the analytical instrument (e.g., a 1:100 or 1:200 dilution for UV-Vis analysis).

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at 260 nm.

-

Calculation: Calculate the original concentration in the saturated solution using the following formula, accounting for the dilution factor: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Caption: Workflow for the shake-flask method of solubility determination.

Protocol: UV-Vis Spectrum Acquisition and Verification

This protocol details the steps for obtaining a reliable UV-Vis absorption spectrum and verifying the λmax of DAU·HCl.

Objective: To measure the UV-Vis absorption spectrum of DAU·HCl in 0.1N HCl and confirm its maximum absorbance wavelength (λmax).

Methodology:

-

Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure a stable baseline.

-

Solvent Blank: Prepare the blank solution (0.1N HCl). Fill a quartz cuvette with the blank solution, place it in the spectrophotometer, and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). Trustworthiness Note: The blank correction electronically subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum represents only the analyte.

-

Sample Preparation: Prepare a stock solution of DAU·HCl in 0.1N HCl at a known concentration (e.g., 0.01 mg/mL). This concentration should yield an absorbance value between 0.2 and 1.0 at the λmax to ensure accuracy and adherence to the Beer-Lambert law.

-

Spectrum Acquisition: Rinse the sample cuvette twice with the DAU·HCl solution, then fill it and place it in the sample holder. Initiate a scan across the 200-400 nm range.

-

Data Analysis: The resulting spectrum should show absorbance as a function of wavelength. Use the instrument's software to automatically identify the wavelength of maximum absorbance (λmax). Verify that this value is approximately 260 nm.[2]

Stability, Reactivity, and Storage

Storage: this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[7] The hygroscopic nature of similar compounds suggests it should be kept in a tightly sealed container to protect it from moisture.[9]

Reactivity and Degradation: The vicinal diamine moiety on the electron-rich uracil ring makes DAU·HCl susceptible to oxidation. Exposure to atmospheric oxygen, especially in solution and in the presence of light or metal ions, can lead to the formation of colored degradation products. The proposed oxidative pathway likely involves the formation of a highly reactive quinone-diimine intermediate, which can subsequently undergo further reactions, including polymerization or ring-opening.

Caption: A plausible oxidative degradation pathway for 5,6-Diaminouracil.

Conclusion

This compound is a cornerstone intermediate for synthetic organic and medicinal chemists. Its appreciable water solubility, well-defined UV absorbance, and highly reactive diamine functionality make it an adaptable precursor for a wide range of heterocyclic targets. A comprehensive grasp of its properties—from its melting point and solubility to its spectroscopic signatures and stability profile—is paramount for its effective and reproducible use in research and development. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this versatile compound in the pursuit of novel chemical entities.

References

-

P&S Chemicals. (n.d.). Product information, 5,6-Diamino-1,3-di-n-propyluracil hydrochloride. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76726, 5,6-Diaminouracil. Retrieved January 2, 2026, from [Link].

-

ScienceOpen. (n.d.). Supporting Information. Retrieved January 2, 2026, from [Link].

-

P&S Chemicals. (n.d.). Product information, 5,6-Diamino uracil. Retrieved January 2, 2026, from [Link].

-

Sherman, W. R., & Taylor, E. C., Jr. (1957). Diaminouracil hydrochloride. Organic Syntheses, 37, 15. doi:10.15227/orgsyn.037.0015. Available at [Link].

-

SpectraBase. (n.d.). 5,6-diaminouracil, hydrochloride. Wiley-VCH GmbH. Retrieved January 2, 2026, from [Link].

-

ResearchGate. (n.d.). The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil. Retrieved January 2, 2026, from [Link].

-

DNAmod. (n.d.). 5,6-diaminouracil. Retrieved January 2, 2026, from [Link].

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved January 2, 2026, from [Link].

- Porter, D. J., Chestnut, W. G., Taylor, L. C., & Spector, T. (1994). (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. Biochemical pharmacology, 47(7), 1165–1171.

-

ResearchGate. (n.d.). Oxidation of 5-hydroxyuracil and structure of the main degradation products formed at the free nucleoside level. Retrieved January 2, 2026, from [Link].

-

Grote, C., et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2206. doi:10.3390/molecules24122206. Available at [Link].

-

SpectraBase. (n.d.). 5,6-Diaminouracil sulfate. Wiley-VCH GmbH. Retrieved January 2, 2026, from [Link].

- Google Patents. (n.d.). CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL.

Sources

- 1. CAS 3240-72-0: 5,6-Diaminouracil | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 5,6-Diaminouracil | 3240-72-0 [m.chemicalbook.com]

- 8. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 5,6-Diaminouracil and its derivatives

Derivatives of DAU have also been explored for their potential to combat viral and bacterial infections. [2][3][4]The pyrimidine core is a well-known pharmacophore in antiviral and antibacterial agents, and modifications at the 5 and 6 positions can lead to compounds with novel mechanisms of action. [11][13]For instance, various fused uracil derivatives have shown inhibitory effects against herpes simplex virus (HSV-1), human immunodeficiency virus (HIV-1), and various bacterial strains. [4][14]

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, this section provides detailed protocols for key experiments related to the synthesis and evaluation of DAU derivatives.

Protocol: Synthesis of 6-amino-5-carboxamidouracils

This protocol describes a highly efficient amide coupling reaction using the modern coupling reagent COMU, which is non-hazardous and allows for rapid synthesis. [9][10]This method is superior to older techniques that required harsh conditions or hazardous reagents.

Objective: To synthesize a 6-amino-5-carboxamidouracil, a key precursor for 8-substituted xanthines.

Materials:

-

5,6-Diaminouracil derivative (1.0 eq)

-

Carboxylic acid derivative (1.1 eq)

-

COMU coupling reagent (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a clean, dry round-bottom flask, dissolve the 5,6-diaminouracil derivative in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the carboxylic acid derivative to the solution and stir until dissolved.

-

Add DIPEA to the reaction mixture, followed by the COMU reagent.

-

Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation. COMU is a highly efficient coupling reagent that activates the carboxylic acid for rapid amide bond formation, often leading to product precipitation within minutes. [10]4. Stir the reaction mixture at room temperature. The reaction is typically very fast, with the product often precipitating out of solution within 5-10 minutes.

-

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

-

Once the reaction is complete, add deionized water to the flask to precipitate the product fully.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with copious amounts of deionized water to remove residual DMF and salts.

-

Dry the purified product under vacuum.

-

Self-Validation: The purity of the product can be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The regioselectivity of the acylation at the 5-amino group (not the 6-amino group) can be unambiguously confirmed by 2D-NMR experiments (HMBC, NOESY) or single X-ray crystallography. [9][10]

-

Protocol: In Vitro Antioxidant Activity (DPPH Assay)

This protocol outlines a standard method for assessing the free radical scavenging activity of newly synthesized DAU derivatives.

Objective: To quantify the ability of a test compound to scavenge the DPPH radical.

Materials:

-

DAU derivative test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Trolox or Ascorbic Acid (as a positive control)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Prepare a stock solution of the DAU derivative in methanol or DMSO.

-

Create a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of each dilution to separate wells.

-

Add 100 µL of the methanolic DPPH solution to each well.

-

Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Causality Note: DPPH is a stable free radical with a deep violet color. When it is reduced by an antioxidant, the color changes to a pale yellow. The degree of color change is proportional to the concentration and potency of the antioxidant.

-

-

Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Self-Validation: The inclusion of a well-known antioxidant like Trolox serves as a positive control, validating that the assay is performing correctly. A dose-response curve should be observed for active compounds.

-

Conclusion and Future Directions

5,6-Diaminouracil is far more than a simple chemical intermediate; it is a versatile and powerful scaffold that has enabled the development of a wide range of biologically active compounds. [3][4][11]Its derivatives have shown significant promise in oncology, neurodegenerative disease, and infectious disease research. The synthetic accessibility and the potential for diverse chemical modifications ensure that DAU will remain a molecule of high interest.

Future research should focus on:

-

Expanding Chemical Diversity: Utilizing combinatorial chemistry and high-throughput screening to explore novel DAU derivatives.

-

Elucidating Mechanisms: Conducting deeper mechanistic studies to understand how these compounds interact with their biological targets at a molecular level.

-

Optimizing Pharmacokinetics: Improving the drug-like properties (ADME/Tox) of lead compounds to advance them into preclinical and clinical development.

The continued exploration of 5,6-diaminouracil and its derivatives holds great potential for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Fraisse, L., et al. (1993). Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. Journal of Medicinal Chemistry, 36(10). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6-Diaminouracil. PubChem Compound Database. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

-

Poslu, A. H., et al. (2024). Discovery of a Uracil-Derived Small Organic Ligand with Cytotoxic Effect on Human PC-3 Cell Lines via Apoptosis. ResearchGate. Available at: [Link]

-

DNAmod. (n.d.). 5,6-diaminouracil. DNAmod Database. Available at: [Link]

-

Abdel-Wahab, A. A., et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(11), 2184. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. Available at: [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Molecular Diversity, 20(1), 153-83. Available at: [Link]

-

Stepanova, M. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Pharmaceuticals (Basel), 15(5), 559. Available at: [Link]

-

Hayallah, A. M., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 760. Available at: [Link]

-

Bardagı, J. I., & Rossi, R. A. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. Available at: [Link]

-

Taylor, E. C., & Sherman, W. R. (1959). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 81(10), 2464–2468. Available at: [Link]

-

Shtro, A. A., et al. (2019). Synthesis of C5-C6 Derivatives of 1,3-Dimethyl-5-Fluorouracil and 5-Fluorouracil. Screening for Antiviral Activity. ResearchGate. Available at: [Link]

-

Centrium Energy Solutions. (n.d.). Corrosion inhibitors for asset integrity. Centrium Energy Solutions. Available at: [Link]

-

Rashad, A. E., et al. (2008). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Molecules, 13(8), 1963-74. Available at: [Link]

-

European Bioinformatics Institute. (n.d.). 5,6-diaminouracil (CHEBI:46252). EMBL-EBI. Available at: [Link]

-

Sherman, W. R., & Taylor, E. C., Jr. (1957). Diaminouracil Hydrochloride. Organic Syntheses, 37, 15. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances. RSC Publishing. Available at: [Link]

- Catalucci, E., & Ruckstuhl, W. (1982). Process for the production of 5,6-diaminouracil. Google Patents.

-

Abdel-Wahab, B. F., et al. (2012). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d']dipyrimidines under Microwave Irradiation without Catalyst. ResearchGate. Available at: [Link]

-

Amador, A., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1809. Available at: [Link]

-

Casanova Sorní, C., et al. (2018). Antioxidant capacity of 5-Fluorouracile and new fluorinated uracil derivates. Dialnet. Available at: [Link]

-

Verma, C., et al. (2021). Corrosion Inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. 5,6-Diaminouracil|C4H6N4O2|Research Chemical [benchchem.com]

- 2. CAS 3240-72-0: 5,6-Diaminouracil | CymitQuimica [cymitquimica.com]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DNAmod: 5,6-diaminouracil [dnamod.hoffmanlab.org]

- 7. 5,6-diaminouracil (CHEBI:46252) [ebi.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 5,6-Diaminouracil hydrochloride (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-Diaminouracil Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, a critical intermediate in synthetic organic chemistry and drug development. We delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical reference for researchers, offering not just data, but also the underlying scientific rationale for the analytical methodologies employed, thereby ensuring both technical accuracy and field-proven insights.

Introduction to this compound

5,6-Diaminouracil is an aminouracil derivative where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted with amino groups.[1][2] It serves as a pivotal precursor in the synthesis of various biologically active compounds, particularly xanthine derivatives like caffeine and theophylline.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient starting material for further chemical transformations.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques provide the necessary tools for this characterization. This guide will detail the expected and observed spectroscopic signatures of this compound, providing a foundational dataset for its identification and use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.[4] For a molecule like this compound, with its multiple nitrogen atoms and exchangeable protons, specific experimental choices are critical for obtaining high-quality, interpretable spectra.

Principles and Experimental Rationale

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the hydrochloride salt, and its high boiling point allows for variable temperature experiments if needed.[3] Crucially, unlike D₂O, it allows for the observation of exchangeable protons (N-H and N-H₂) which are vital for the complete structural assignment of this molecule.

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is recommended to achieve maximum signal dispersion, which is beneficial for resolving closely spaced proton signals in heterocyclic systems.[5]

-

Techniques: Standard 1D ¹H and ¹³C NMR are fundamental. For unambiguous assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for mapping proton-proton and proton-carbon correlations.[6]

¹H NMR Spectral Data (Predicted in DMSO-d₆)

The ¹H NMR spectrum is expected to show signals for the amine and amide protons. Due to the hydrochloride form and potential for proton exchange, the chemical shifts and peak shapes can be sensitive to concentration and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N₁-H, N₃-H | 10.0 - 11.5 | Broad Singlet (br s) | Amide protons, typically deshielded. Their exchange rate can broaden the signals. |

| C₅-NH₂, C₆-NH₂ | 5.5 - 7.0 | Broad Singlet (br s) | Primary amine protons. The presence of the hydrochloride salt may shift these downfield. The two groups might be distinct or exchange to give a single broad peak. |

Note: The absence of protons on C5 and C6 means the core heterocyclic structure will not produce signals in the typical aromatic/vinylic region of the ¹H NMR spectrum.

¹³C NMR Spectral Data (Predicted in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C₂, C₄) | 150 - 165 | Carbonyl carbons are significantly deshielded. Two distinct signals are expected.[3] |

| C₅-NH₂ | 85 - 95 | This sp² carbon is shifted upfield due to the direct attachment of two electron-donating amino groups.[3] |

| C₆-NH₂ | 155 - 160 | This sp² carbon is adjacent to both a carbonyl group and an amino group.[3] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover a range from -1 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectrum using the residual solvent peak of DMSO (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).

NMR Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Principles and Experimental Rationale

Causality Behind Experimental Choices:

-

Sampling Technique: For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a common and effective choice.[1][7] It involves grinding the sample with dry KBr powder and pressing it into a transparent disk, which minimizes scattering and produces a high-quality transmission spectrum. This avoids the use of solvents which have their own IR signals that could obscure important regions of the spectrum.

-

Spectral Region: The mid-infrared region (4000-400 cm⁻¹) is scanned as it contains the characteristic vibrational frequencies for most organic functional groups.

IR Spectral Data Analysis

The IR spectrum of this compound is dominated by absorptions from N-H, C=O, and C=C bonds. The presence of two primary amine groups and two secondary amide groups leads to a complex but informative N-H stretching region.[8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3100 - 3500 | N-H Stretching (Amine & Amide) | Strong, Broad | This region will contain multiple overlapping peaks. Primary amines (NH₂) typically show two bands (symmetric and asymmetric stretches), while secondary amides (N-H) show one.[9][10] Hydrogen bonding causes significant broadening. |

| ~1710 | C=O Stretching (Amide I) | Strong, Sharp | Characteristic of the carbonyl groups in the uracil ring. Conjugation and hydrogen bonding can shift this to a slightly lower frequency.[11] |

| ~1650 | N-H Bending (Amine Scissoring) | Medium | A characteristic band for primary amines.[9] |

| 1580 - 1620 | C=C Stretching | Medium | Aromatic/conjugated C=C bond vibrations within the pyrimidine ring. |

Data sourced from SpectraBase and PubChem for this compound.[1][7]

Experimental Protocol for FT-IR Data Acquisition (KBr Method)

-

Sample Preparation:

-

Gently grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation: Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent KBr pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

FT-IR Acquisition Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of molecular weight and structural features.

Principles and Experimental Rationale

Causality Behind Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound.[12] It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination. It is also readily coupled with Liquid Chromatography (LC) for LC-MS analysis, which is essential for analyzing complex mixtures or assessing purity.[13]

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is advantageous as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Mass Spectrum Analysis (Expected)

For the analysis, we consider the free base (C₄H₆N₄O₂) with a molecular weight of 142.12 g/mol .[1]

| m/z Value (Expected) | Ion Assignment | Notes |

| 143.056 | [M+H]⁺ | The protonated molecular ion of the free base (C₄H₇N₄O₂⁺). This is expected to be the base peak in a positive ion ESI spectrum. |

| 165.038 | [M+Na]⁺ | A common adduct observed in ESI-MS, corresponding to the free base complexed with a sodium ion. |

| Varies | Fragment Ions | While ESI is soft, some in-source fragmentation can occur. Nitrogen-containing heterocycles can lose fragments like HCN or NH₃.[14] A common fragmentation for uracils involves the retro-Diels-Alder cleavage of the pyrimidine ring. |

The mass spectrum of the related compound 5,6-Diamino-1,3-dimethyluracil shows an intense molecular ion peak, supporting the expected stability of the diaminouracil core under ionization.[15]

Experimental Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.

-

LC Separation (Optional but Recommended):

-

Inject the sample onto a reverse-phase C18 column.

-

Elute with a gradient of water (with 0.1% formic acid) and acetonitrile or methanol (with 0.1% formic acid). This step cleans the sample and provides retention time data.

-

-

MS Ionization: Direct the LC eluent into the ESI source operating in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target analyte.

-

Mass Analysis: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu).

-

Data Processing: Extract the ion chromatogram for the expected m/z of the [M+H]⁺ ion (143.056). Analyze the corresponding mass spectrum to confirm the molecular weight and identify any adducts or fragment ions.

LC-MS Acquisition Workflow

Caption: Workflow for LC-MS spectroscopic analysis.

Summary and Conclusion

The spectroscopic characterization of this compound is essential for verifying its identity and purity.

-

NMR Spectroscopy in DMSO-d₆ is predicted to show characteristic signals for the four exchangeable N-H protons and four distinct carbon environments, confirming the core structure.

-

FT-IR Spectroscopy provides a clear fingerprint, with strong absorptions in the N-H stretching region (3100-3500 cm⁻¹) and a prominent C=O stretch (~1710 cm⁻¹), confirming the key functional groups.[1][7]

-

Mass Spectrometry , particularly using ESI, will reliably show the protonated molecular ion [M+H]⁺ at m/z 143.056, confirming the molecular weight of the free base.

Together, these three spectroscopic techniques provide a robust and complementary dataset for the unequivocal identification and quality control of this compound in any research or drug development setting.

References

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry. [Link]

-

Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [Link]

-

Spectroscopic study of uracil, 1-methyluracil and 1-methyl-4-thiouracil: Hydrogen bond interactions in crystals and ab-initio molecular dynamics. PubMed. [Link]

-

Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]

-

The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study. PubMed. [Link]

-

10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

-

A QM/MM study of absorption spectra of uracil derivatives in aqueous solution. AIP Publishing. [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]

-

5,6-Diaminouracil. PubChem, National Institutes of Health (NIH). [Link]

-

Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing). [Link]

-

IR: amines. University of Calgary. [Link]

-

H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. Azoft. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. [Link]

-

Mass Spectrometry of Heterocyclic Compounds (1966). SciSpace. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Uracil Derivatives for Halogen-Bonded Cocrystals. National Institutes of Health (NIH). [Link]

-

5,6-diaminouracil, hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. National Institutes of Health (NIH). [Link]

-

diaminouracil hydrochloride. Organic Syntheses Procedure. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000300). Human Metabolome Database. [Link]

-

5,6-Diamino-1,3-dimethyluracil. NIST WebBook. [Link]

-

The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil. ResearchGate. [Link]

-

5,6-diaminouracil. DNAmod. [Link]

-

LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. PubMed. [Link]

-

A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Phenomenex. [Link]

-

13-C NMR Chemical Shift Table. University of Potsdam. [Link]

-

Development and validation of an infrared spectroscopy-based method for the analysis of moisture content in 5-fluorouracil. PubMed. [Link]

Sources

- 1. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: 5,6-diaminouracil [dnamod.hoffmanlab.org]

- 3. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000300) [hmdb.ca]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. mdpi.com [mdpi.com]

- 13. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5,6-Diamino-1,3-dimethyluracil [webbook.nist.gov]

Introduction: The Pivotal Role of 5,6-Diaminouracil Derivatives in Medicinal Chemistry

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 7. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 5,6-Diaminouracil Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 5,6-diaminouracil hydrochloride, a critical parameter for its application in research and pharmaceutical development. While precise quantitative solubility data in a range of solvents is not extensively documented in publicly available literature, this document synthesizes the existing qualitative information, provides a detailed protocol for its empirical determination, and discusses the physicochemical properties that govern its solubility profile.

Introduction to this compound

5,6-Diaminouracil, a derivative of uracil, is a heterocyclic compound featuring two amino groups at the 5 and 6 positions of the pyrimidine ring[1][2]. Its hydrochloride salt is a common form used in synthesis due to its improved stability and handling characteristics. This compound serves as a key precursor in the synthesis of various biologically active molecules, including purines, pteridines, and other fused heterocyclic systems. Understanding its solubility is paramount for reaction optimization, formulation development, and analytical characterization.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its molecular structure and the properties of the solvent. For this compound, the following physicochemical characteristics are of primary importance:

-

Polarity: The presence of multiple amino and carbonyl groups, along with the ionic nature of the hydrochloride salt, renders this compound a highly polar molecule. This polarity suggests a preference for polar solvents.

-

pKa: The predicted pKa of the free base, 5,6-diaminouracil, is approximately 4.00[3]. The presence of the hydrochloride salt indicates that one of the amino groups is protonated, further enhancing its aqueous solubility. The solubility in aqueous media is therefore expected to be pH-dependent.

-

Melting Point: The hydrochloride salt has a high melting point, decomposing in the range of 300–305°C, which is indicative of a stable crystal lattice that requires significant energy to overcome for dissolution[4].

-

LogP: The computed XLogP3-AA for the free base is -1.9, suggesting high hydrophilicity[1]. The hydrochloride salt would be even more hydrophilic.

Table 1: Physicochemical Properties of 5,6-Diaminouracil and its Hydrochloride Salt

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₄O₂·HCl | |

| Molecular Weight | 178.58 g/mol | |

| Appearance | Yellow-Green to Beige Solid | [3] |

| Melting Point | 300–305°C (with decomposition) | [4] |

| UV Absorption (in 0.1N HCl) | λmax = 260 mμ (log ε = 4.24) | [4] |

| Predicted pKa (free base) | 4.00 ± 0.10 | [3] |

| Computed XLogP3-AA (free base) | -1.9 | [1] |

Qualitative and Inferred Solubility Profile

Direct quantitative solubility data for this compound is sparse. However, based on available literature and the solubility of related compounds, a general profile can be inferred.

Aqueous Solubility: this compound is described as being "appreciably soluble in water"[4]. The hydrochloride salt form significantly enhances its solubility in aqueous media compared to the free base, which is only slightly soluble in water[3].

Organic Solvent Solubility:

-

Polar Protic Solvents: Based on its structure, it is expected to have some solubility in polar protic solvents like methanol and ethanol. The related compound, 5,6-diamino-1,3-di-n-propyluracil hydrochloride, is slightly soluble in methanol[5].

-

Polar Aprotic Solvents: The free base is slightly soluble in Dimethyl Sulfoxide (DMSO)[3]. The hydrochloride salt of the related compound, 5,6-diamino-1,3-di-n-propyluracil hydrochloride, is also slightly soluble in DMSO, with solubility increasing upon heating[5]. It is likely that this compound exhibits similar behavior in polar aprotic solvents like DMSO and Dimethylformamide (DMF).

-

Nonpolar Solvents: Due to its high polarity, this compound is expected to be poorly soluble in nonpolar solvents such as hexane, toluene, and dichloromethane.

Table 2: Summary of Qualitative and Inferred Solubility of this compound

| Solvent | Solvent Type | Inferred/Reported Solubility | Source(s) for Inference |

| Water | Polar Protic | Appreciably Soluble | [4] |

| Methanol | Polar Protic | Likely Slightly Soluble | [5] |

| Ethanol | Polar Protic | Likely Slightly Soluble | |

| DMSO | Polar Aprotic | Likely Slightly Soluble (may increase with heat) | [3][5] |

| DMF | Polar Aprotic | Likely Slightly Soluble | |

| Nonpolar Solvents | Nonpolar | Likely Poorly Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The shake-flask method followed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), is a robust and widely accepted approach.

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a pipette. For volatile solvents or to remove any remaining particulates, filter the aliquot through a syringe filter into a clean vial.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Dilute the saturated solution aliquot with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC. A reverse-phase C18 column is often suitable for polar compounds. The mobile phase and detection wavelength should be optimized. Given its UV absorbance at 260 nm in acidic conditions, this would be a suitable starting point for detection[4].

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility and Strategies for Enhancement

Several factors can be manipulated to influence the solubility of this compound:

-

pH: For aqueous solutions, pH is a critical factor. As a hydrochloride salt of a weak base, the solubility is expected to be higher at lower pH values where the compound remains in its protonated, more soluble form. At higher pH values, it will convert to the less soluble free base.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. This can be leveraged for recrystallization purification or to prepare more concentrated stock solutions.

-

Co-solvents: The addition of a miscible organic co-solvent to an aqueous solution can either increase or decrease the solubility of a compound, depending on the polarity of the co-solvent and the solute. For a polar compound like this compound, the addition of polar organic solvents like ethanol or DMSO to water may modulate its solubility.

-

Ionic Strength: The presence of other salts in an aqueous solution can affect solubility through the common ion effect or by altering the activity of the solvent.

Conclusion

References

- 1. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: 5,6-diaminouracil [dnamod.hoffmanlab.org]

- 3. 4,5-Diaminouracil | 3240-72-0 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5,6-DIAMINO-1,3-DI-N-PROPYLURACIL HYDROCHLORIDE | 324002-49-5 [amp.chemicalbook.com]

5,6-Diaminouracil as a Precursor for Xanthine Synthesis: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of xanthine from 5,6-diaminouracil, a cornerstone reaction in heterocyclic chemistry with significant implications for drug development and biochemical research. We will delve into the mechanistic underpinnings of the Traube purine synthesis, the most prevalent method for this transformation, and offer a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical details to successfully and efficiently synthesize xanthine and its derivatives.

Introduction: The Significance of Xanthine and its Derivatives

Xanthine and its derivatives are a class of purine alkaloids that are ubiquitous in biological systems and hold considerable pharmacological importance.[1][2] Naturally occurring xanthines like caffeine and theophylline are well-known for their stimulant and bronchodilator effects, respectively.[3][4][5][6] The pharmacological actions of xanthine derivatives are diverse, primarily stemming from their ability to inhibit phosphodiesterases and act as antagonists at adenosine receptors.[1] This dual mechanism of action leads to a wide range of physiological effects, including smooth muscle relaxation, central nervous system stimulation, and diuresis.[1][2] Consequently, synthetic xanthine derivatives are actively explored as therapeutic agents for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other respiratory ailments.[2][4]

The synthesis of the xanthine core structure is, therefore, a critical starting point for the development of novel therapeutics. The Traube purine synthesis, first reported in 1900, remains a highly reliable and versatile method for constructing the purine ring system from pyrimidine precursors.[6][7][8] This guide will focus on the application of the Traube synthesis using 5,6-diaminouracil as the key starting material.

The Precursor: Properties and Handling of 5,6-Diaminouracil

5,6-Diaminouracil is a pyrimidine derivative characterized by the presence of two amino groups at the 5 and 6 positions of the uracil ring.[9][10][11] Its structure provides the necessary nitrogen atoms for the subsequent annulation of the imidazole ring to form the purine scaffold.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₄H₆N₄O₂[9][10] |

| Molar Mass | 142.12 g/mol [9] |

| Appearance | Typically a light tan or off-white solid |

| Solubility | Sparingly soluble in water, soluble in acidic and basic solutions |

Handling and Storage:

Due to its chemical nature, 5,6-diaminouracil should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation.

The Traube Purine Synthesis: Mechanism and Rationale

The Traube synthesis provides a robust pathway for the formation of the purine ring system by cyclizing a 5,6-diaminopyrimidine with a one-carbon source.[7][8][12][13] In the context of xanthine synthesis from 5,6-diaminouracil, the reaction proceeds through the formation of an intermediate 5-formamido-6-aminouracil, which then undergoes intramolecular cyclization and dehydration to yield the xanthine product.

Formic acid is a commonly employed and cost-effective one-carbon source for this reaction.[7][12] The acidic environment facilitates the formylation of the more nucleophilic 5-amino group of 5,6-diaminouracil. Subsequent heating promotes the cyclization by dehydration, leading to the formation of the imidazole ring fused to the pyrimidine core.

Reaction Pathway Diagram:

Caption: The Traube synthesis of xanthine from 5,6-diaminouracil.

Experimental Protocol: Synthesis of Xanthine

This protocol outlines a reliable method for the synthesis of xanthine from 5,6-diaminouracil based on established literature procedures.[12][14]

Materials and Reagents:

-

5,6-Diaminouracil

-

Formic acid (98-100%)

-

Formamide

-

Deionized water

-

Ethanol

-

Activated carbon

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

pH indicator paper

Experimental Workflow:

Caption: A step-by-step workflow for the synthesis and purification of xanthine.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of 5,6-diaminouracil. To this, carefully add 50 mL of formic acid (98-100%) and 20 mL of formamide. The formamide helps to improve the solubility of the reactants and facilitates the reaction.

-

Reaction: Heat the mixture to reflux using a heating mantle, with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The xanthine product will precipitate out of the solution as a solid.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold ethanol to remove residual formic acid and other impurities.

-

Purification by Recrystallization: Transfer the crude xanthine to a beaker. Add a minimal amount of hot deionized water to dissolve the solid completely. Add a small amount of activated carbon to the hot solution to decolorize it and heat for a few minutes. Perform a hot filtration to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystallization.

-

Final Product Collection: Collect the purified xanthine crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them under vacuum to obtain the final product.

Expected Yield and Purity:

Following this protocol, typical yields of xanthine are in the range of 70-85%. The purity of the final product can be assessed by melting point determination and spectroscopic methods such as NMR and IR spectroscopy.

Troubleshooting and Optimization

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase the reaction time or temperature slightly. Ensure efficient stirring. |

| Loss of product during workup. | Use minimal amounts of solvent for washing and recrystallization. | |